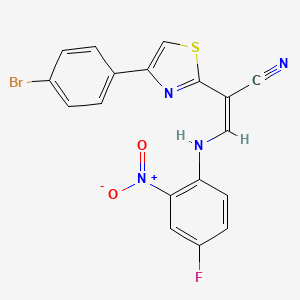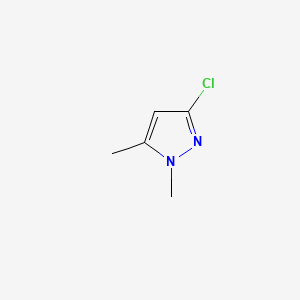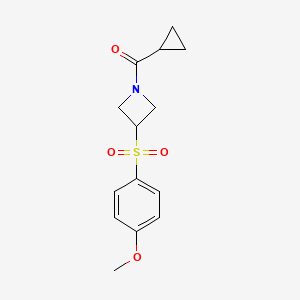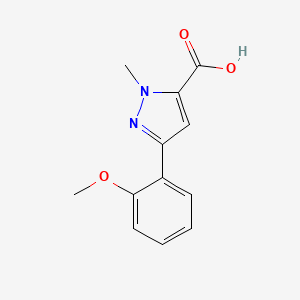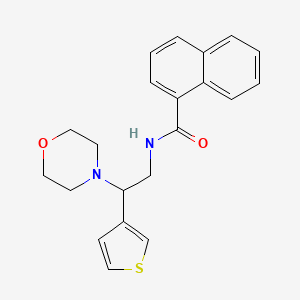
2-(1H-pyrazol-3-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-pyrazol-3-yl)acetohydrazide” is an organic compound that is useful in chemical synthesis studies . It has the molecular formula C5H8N4O .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of acetohydrazide linked pyrazole derivatives via condensation of acetohydrazide with different substituted formyl pyrazole derivatives under mild reaction conditions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an acetohydrazide group . The exact structure can be confirmed by techniques such as NMR spectroscopy .
Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 181-183°C . It has a molecular weight of 140.14 g/mol .
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
- Antioxidant Potential : Derivatives of 3,5-dimethyl-1H-pyrazole, synthesized from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, have shown significant in vitro antioxidant activities. Notably, some compounds exhibited remarkable free-radical scavenging capacity, indicating their potential as antioxidant agents (Karrouchi et al., 2019).
- Anticancer Properties : New series of pyrazolo[1,2-b]phthalazinediones synthesized through one-pot condensation reactions involving derivatives of 1,2,3-triazolyl-pyrazole have demonstrated antiproliferative efficacy against human hepatic cancer cell lines, showcasing the therapeutic potential of these compounds in oncology (Rashdan et al., 2018).
Antimicrobial and Antiamoebic Activities
- Antimicrobial Efficacy : Pyrazoline derivatives bearing a quinoline tail, obtained through the cyclization of chalcones with 2-(quinolin-8-yloxy) acetohydrazide, have shown promising antiamoebic activity and non-toxicity against human breast cancer MCF-7 cell line, revealing their potential as antimicrobial agents (Hayat et al., 2010).
- Broad-Spectrum Antibacterial Agents : Some novel pyrazine moiety bearing 2-pyrazoline derivatives synthesized from reactions involving 2-(1H-pyrazol-1-yl)acetohydrazide have exhibited antibacterial activities against common pathogenic bacteria, indicating their application in developing new antibacterial drugs (Kitawat & Singh, 2014).
Corrosion Inhibition
- Steel Corrosion Protection : Pyrazoline derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solution, demonstrating their utility in industrial applications to enhance the durability of metal structures (Lgaz et al., 2020). Another study on dimethyl-1H-pyrazole derivatives provided insights into their role as corrosion inhibitors, showcasing high inhibition efficiency and potential for practical applications (El Arrouji et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-pyrazol-5-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-8-5(10)3-4-1-2-7-9-4/h1-2H,3,6H2,(H,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSITUPYZZXZPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

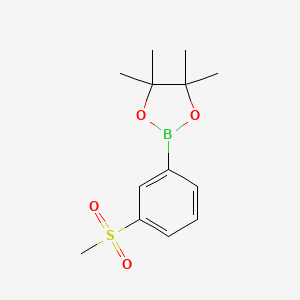
![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)
acetonitrile](/img/structure/B2663650.png)
![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)
![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)
![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)
